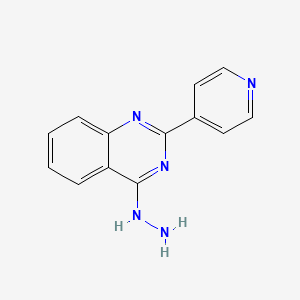

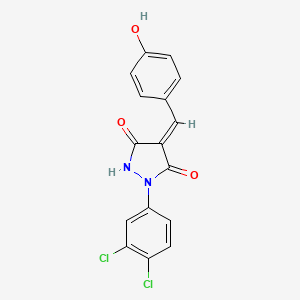

![molecular formula C11H12BrNO3 B5597649 methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5597649.png)

methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate is a chemical compound that has been synthesized and analyzed in various studies focusing on its molecular structure, synthesis methods, chemical reactions, and properties. This compound is relevant in fields such as material science, pharmaceutical research, and chemical engineering due to its potential applications and inherent chemical characteristics.

Synthesis Analysis

The synthesis of methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate involves copper-catalyzed cross-coupling reactions. A novel synthesis approach has been detailed for a surfactant containing this compound, highlighting its structure confirmation through FTIR, NMR, and HRMS techniques, alongside purity checks via HPLC. This process underlines the compound's potential in forming unusual large-diameter premicellar aggregations below the critical micelle concentration (CMC) (Chen, Hu, & Fu, 2013).

Molecular Structure Analysis

Molecular structure analysis through spectroscopic methods such as FT-IR and NMR, alongside X-ray diffraction studies, has confirmed the compound's structure. Investigations into its vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential maps have provided insights into its stability, charge transfer mechanisms, and geometrical parameters (Raju et al., 2015).

Chemical Reactions and Properties

Research into the compound's reactions has explored transformations with aromatic amines leading to various derivatives. These studies have helped understand the cyclization processes and the formation of mixtures containing oxazolo[4,5-c]quinoline derivatives and imidazole-4-carboxylate derivatives, revealing the compound's versatility in chemical reactions (Stanovnik et al., 2003).

Physical Properties Analysis

The physical properties, including solubility, melting point, and aggregation behavior, have been inferred from synthesis methods and molecular structure analyses. These properties are crucial for determining the compound's applicability in various industrial and research contexts.

Chemical Properties Analysis

The compound exhibits interesting chemical properties, such as its role in forming non-covalent interactions like hydrogen bonding and Van der Waals interactions. These properties have been studied through reduced density gradient (RDG) analysis, highlighting the compound's potential in biological and chemical applications (Vanasundari et al., 2018).

科学的研究の応用

Molecular Docking and Structural Studies

Molecular docking and vibrational studies have been employed to understand the structural and electronic properties of similar butanoic acid derivatives. These compounds exhibit potential in nonlinear optical materials due to their dipole moment and hyperpolarizability, indicating their utility in materials science. Theoretical analyses, including natural bond orbital (NBO) analysis and frontier molecular orbital (HOMO and LUMO) energies, provide insights into the compound's reactivity. Additionally, docking studies suggest these compounds' biological activities by inhibiting Placenta Growth Factor (PIGF-1), highlighting their pharmacological importance (Vanasundari et al., 2018).

Pharmacological Activities

The synthesis and in silico evaluation of thiazole derivatives related to methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate have been explored for antiproliferative activity. These studies indicate the potential of such compounds to inhibit DNA gyrase-ATPase activity, a key target for cytotoxic properties, suggesting applications in cancer research (Yurttaş et al., 2022).

Synthesis and Biochemical Applications

Novel syntheses of surfactants containing a benzene ring, similar to methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate, have demonstrated applications in forming large-diameter premicellar aggregations, indicating potential uses in the development of new surfactant materials (Chen et al., 2013).

Anticonvulsant and Antinociceptive Activities

Research has also explored the antinociceptive activities of enaminone compounds, related to methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate, in animal models. These studies contribute to understanding the therapeutic potential of such compounds in pain management and their mechanisms of action, including interactions with GABA receptors (Masocha et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, methyl 4-bromobenzoate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

特性

IUPAC Name |

methyl 4-(4-bromoanilino)-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-16-11(15)7-6-10(14)13-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSDYTQFKFEMTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5597586.png)

![N-{3-oxo-3-[(1S*,5R*)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}methanesulfonamide](/img/structure/B5597587.png)

![(1R*,3S*)-3-methoxy-7-[(2'-methoxybiphenyl-4-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5597594.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine](/img/structure/B5597606.png)

![2,3,6-trimethyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5597613.png)

![N,6-dimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5597631.png)

![2-(3-methoxypropyl)-8-[(1-methyl-1H-indazol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597639.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5597652.png)

![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5597668.png)